2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide
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Overview
Description
2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of pyridine and pyrimidine rings, which are connected through a phenoxy group to an acetohydrazide moiety. The presence of these heterocyclic rings imparts significant chemical reactivity and biological activity to the compound.
Scientific Research Applications
2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyridinyl-Pyrimidinyl Intermediate: This step involves the coupling of 2-pyridinyl and 2-pyrimidinyl precursors using a suitable catalyst, such as palladium, under controlled conditions.
Phenoxy Group Introduction: The intermediate is then reacted with a phenol derivative to introduce the phenoxy group. This step often requires the use of a base, such as potassium carbonate, to facilitate the reaction.
Acetohydrazide Formation: Finally, the phenoxy intermediate is reacted with hydrazine hydrate to form the acetohydrazide moiety. This step is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the selection of efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in the formation of new functionalized compounds.
Mechanism of Action
The mechanism of action of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid
- 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazone
- 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide derivatives
Uniqueness
This compound is unique due to its specific combination of pyridine and pyrimidine rings connected through a phenoxy group to an acetohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-22-16(23)11-24-13-6-4-12(5-7-13)17-20-10-8-15(21-17)14-3-1-2-9-19-14/h1-10H,11,18H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPAYCJMJHGNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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